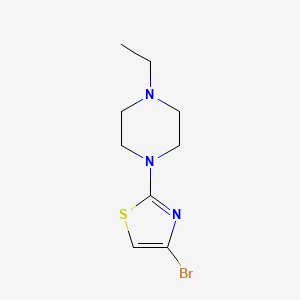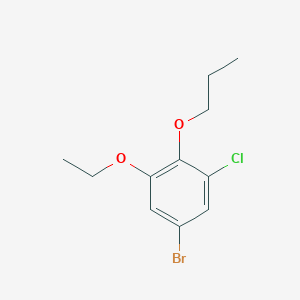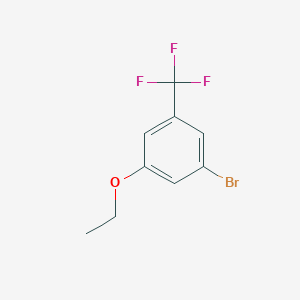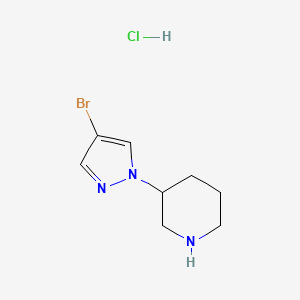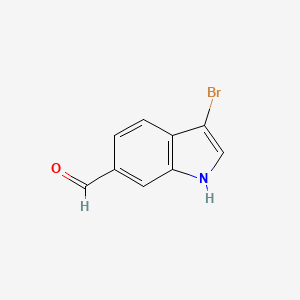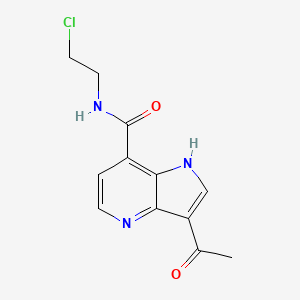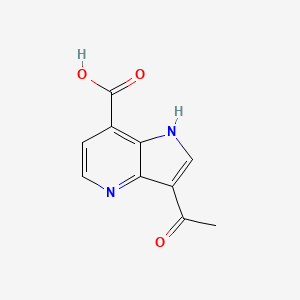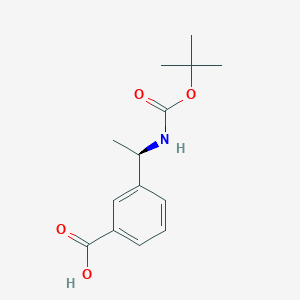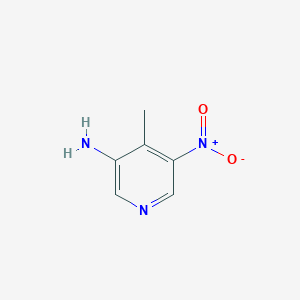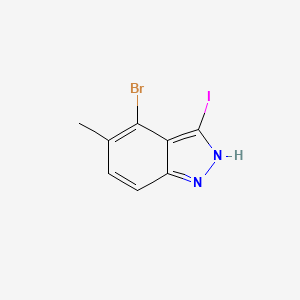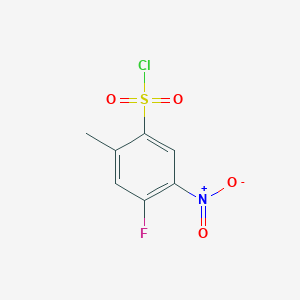
4-Fluoro-2-methyl-5-nitrobenzenesulfonyl chloride
Overview
Description
4-Fluoro-2-methyl-5-nitrobenzenesulfonyl chloride is a chemical compound with the CAS Number: 1158953-95-7 . It has a molecular weight of 253.64 and is typically in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H5ClFNO4S/c1-4-2-5(9)6(10(11)12)3-7(4)15(8,13)14/h2-3H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Its molecular weight is 253.64 , and its InChI code is 1S/C7H5ClFNO4S/c1-4-2-5(9)6(10(11)12)3-7(4)15(8,13)14/h2-3H,1H3 .Scientific Research Applications
Synthesis of Key Intermediates in Pesticide Preparation
4-Fluoro-2-methyl-5-nitrobenzenesulfonyl chloride is utilized in synthesizing key intermediates for pesticides. For example, it is used in the preparation of methyl 5-amino-2-chloro-4-fluorophenylthioacetate, a crucial component in herbicidal agents (Xiao-hua Du et al., 2005).
Development of Sulfonated Derivatives
The compound plays a role in creating sulfonated derivatives of fluoroaniline. These derivatives are critical in various chemical syntheses and have applications in pharmaceuticals and other chemical industries (A. Courtin, 1982).
Applications in Solid-Phase Synthesis
Polymer-supported benzenesulfonamides, prepared from immobilized primary amines and 4-fluoronitrobenzenesulfonyl chloride, are used in diverse chemical transformations in solid-phase synthesis. This includes the generation of privileged scaffolds and rearrangements yielding a variety of chemical structures (Veronika Fülöpová & M. Soural, 2015).
Enhancing Detection of Estrogens in Biological Fluids
This compound is instrumental in improving the detection of estrogens in biological fluids, such as in liquid chromatography-mass spectrometry analyses. Its use increases detection responses significantly, aiding in more accurate and sensitive measurements (T. Higashi et al., 2006).
Activation of Hydroxyl Groups in Polymeric Carriers
4-Fluorobenzenesulfonyl chloride has been found to be an excellent agent for activating hydroxyl groups in various solid supports. This activation is pivotal for the covalent attachment of biologicals to solid phases, which has potential therapeutic applications in bioselective separation processes (Y. A. Chang et al., 1992).
Safety and Hazards
Biochemical Analysis
Biochemical Properties
4-Fluoro-2-methyl-5-nitrobenzenesulfonyl chloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to react with nucleophiles, such as amines and alcohols, forming sulfonamide and sulfonate ester derivatives, respectively . These interactions are crucial in the synthesis of various biologically active compounds.
Cellular Effects
The effects of this compound on cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can inhibit certain enzymes, leading to altered metabolic pathways and gene expression profiles . These changes can impact cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been observed to inhibit the activity of certain proteases by forming covalent bonds with the active site residues . This inhibition can result in downstream effects on cellular processes and gene expression.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are influenced by its stability and degradation over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to extreme pH or temperature . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including changes in cell viability and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical interactions. At high doses, it can cause adverse effects, including toxicity and organ damage . Threshold effects have been observed, where a specific dosage range leads to significant changes in physiological and biochemical parameters.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites. These interactions can affect metabolic flux and alter the levels of specific metabolites . Understanding these pathways is crucial for elucidating the compound’s role in biochemical processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . The distribution pattern can affect its biochemical activity and overall efficacy.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it exerts its biochemical effects . Understanding its localization is essential for studying its role in cellular processes and functions.
Properties
IUPAC Name |
4-fluoro-2-methyl-5-nitrobenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFNO4S/c1-4-2-5(9)6(10(11)12)3-7(4)15(8,13)14/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPXPLKCMUDUGGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)Cl)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



